Methyl 3-Methoxyacrylate
Overview
Description
Methyl 3-Methoxyacrylate is an organic compound predominantly used in the production of various types of coatings and adhesives . It is commonly employed as a monomer in the synthesis of polymers, specifically in applications requiring excellent weatherability and high gloss finishes . The compound is also utilized as an intermediate in the manufacturing of various fine chemicals, pharmaceuticals, and agrochemicals .
Synthesis Analysis
Methyl 3-Methoxyacrylate can be synthesized by N-methylmorpholine-catalyzed 1,4-addition of methanol to methyl propiolate . Another method involves the catalytic elimination of 3,3-dimethoxypropanoate under acidic conditions . A new synthetic method was established where Methyl 3-methoxyacrylate was obtained from methyl vinyl ether and trichloroacetyl chloride as starting material via addition-elimination reaction, elimination reaction, haloform reaction, and elimination reaction .
Molecular Structure Analysis
The molecular formula of Methyl 3-Methoxyacrylate is C5H8O3 . The molecular weight is 116.12 .
Chemical Reactions Analysis
Methyl 3-Methoxyacrylate has been used in the preparation of 5-hydroxyquinolines . It has also been involved in the [3+2] cycloaddition reaction with quinazoline-3-oxide .
Physical And Chemical Properties Analysis
Methyl 3-Methoxyacrylate is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) . The density is 1.08 g/mL at 25 °C (lit.) .
Scientific Research Applications
Application in Polymer Synthesis
- Scientific Field: Polymer Chemistry
- Summary of the Application: Methyl 3-Methoxyacrylate is used in the synthesis of (meth)acrylates, which are a type of reactive polymer. These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Methods of Application: The free radical polymerization reaction of (aryl-1,3-dioxolane-4-yl) methyl acrylate monomer is conducted in a polymerization reaction tube using 2,2′-azobisisobutyronitrile (AIBN) (1% of the monomer mass) as initiator in 10 mL of 1,4-dioxane, at 65°C with 90% conversion in 6 h. The formed polymer is precipitated in ethyl alcohol .
- Results or Outcomes: The result of this process is the formation of a polymer with the planned pendant reactive group .
Application in Chemical Reactions
- Scientific Field: Organic Chemistry
- Summary of the Application: Methyl 3-Methoxyacrylate can be synthesized from methyl vinyl ether and trichloroacetyl chloride as starting material via addition-elimination reaction, elimination reaction, haloform reaction and elimination reaction .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The total yield of Methyl 3-Methoxyacrylate from this method is 56.5% .
Application in the Synthesis of Hydroxyquinolines
- Scientific Field: Organic Chemistry
- Summary of the Application: Methyl trans-3-methoxyacrylate may be used in the preparation of 5-hydroxyquinolines and 7-hydroxyquinolines .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The result of this process is the formation of hydroxyquinolines .
Application in the Synthesis of Methyl 5-Methoxyquinoline-3-Carboxylate
- Scientific Field: Organic Chemistry
- Summary of the Application: Methyl trans-3-methoxyacrylate may be used in the preparation of methyl 5-methoxyquinoline-3-carboxylate .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The result of this process is the formation of methyl 5-methoxyquinoline-3-carboxylate .
Application in the Synthesis of Functional Polymers
- Scientific Field: Polymer Chemistry
- Summary of the Application: Methyl 3-Methoxyacrylate is used in the synthesis of functional polymers. These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Methods of Application: The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
- Results or Outcomes: The result of this process is the formation of functional polymers .
Application in the Synthesis of Biocompatible Materials
- Scientific Field: Material Science
- Summary of the Application: Acrylate and methacrylate polymers, which are derivatives of acrylic or methacrylic acid, are among the most proposed materials for their useful characteristics like good biocompatibility, capping ability toward metal clusters, low price, potentially recyclability and reusability .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The result of this process is the formation of biocompatible materials .
Safety And Hazards
Methyl 3-Methoxyacrylate is combustible and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Future Directions
The future outlook for the Methyl 3-Methoxyacrylate market appears promising, with a projected compound annual growth rate during the forecasted period . This growth can be attributed to the increasing demand for high-performance coatings and adhesives, particularly in the automotive and construction industries . The rising trend of using environmentally-friendly and sustainable products also fuels the market’s growth, as Methyl 3-Methoxyacrylate exhibits low volatile organic compound (VOC) emissions .
properties
IUPAC Name |
methyl (E)-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCCPQKLPMHDN-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863617 | |
Record name | (E)-3-Methoxyacrylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Methoxyacrylate | |
CAS RN |
5788-17-0, 34846-90-7 | |
Record name | 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5788-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl trans-3-methoxy acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-3-Methoxyacrylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl-3-methoxyacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3-Methoxyacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL TRANS-3-METHOXYACRYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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